6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS No.: 68469-08-9
Cat. No.: VC5267203
Molecular Formula: C16H11N5O2S
Molecular Weight: 337.36
* For research use only. Not for human or veterinary use.
![6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine - 68469-08-9](/images/structure/VC5267203.png)
Specification
CAS No. | 68469-08-9 |
---|---|
Molecular Formula | C16H11N5O2S |
Molecular Weight | 337.36 |
IUPAC Name | 6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Standard InChI | InChI=1S/C16H11N5O2S/c22-21(23)13-8-4-7-12(9-13)14-10-24-16-18-17-15(20(16)19-14)11-5-2-1-3-6-11/h1-9H,10H2 |
Standard InChI Key | BTLPURAXHIPBRF-UHFFFAOYSA-N |
SMILES | C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound belongs to the triazolo[3,4-b][1,3,] thiadiazine family, characterized by a fused five-membered 1,2,4-triazole ring and a six-membered 1,3,4-thiadiazine ring. The 3-nitrophenyl group at position 6 and the phenyl group at position 3 introduce steric and electronic modifications that influence reactivity and biological interactions. Compared to the 4-nitrophenyl analog, the meta-substituted nitro group may alter dipole moments and hydrogen-bonding capacity, potentially affecting solubility and target binding.
Table 1: Molecular Properties of Triazolo-Thiadiazine Derivatives
*Inferred from structural analogs .
Synthetic Pathways and Optimization
Reaction Mechanisms and Precursors
The synthesis of triazolo-thiadiazines typically involves cyclocondensation reactions between amino-triazole-thiols and α-halo carbonyl compounds. For the 3-nitrophenyl variant, a plausible route includes:
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Precursor Preparation: 3-Nitrobenzaldehyde undergoes Claisen-Schmidt condensation with acetophenone to yield 3-nitrochalcone, which is brominated to form α-bromo-3-nitropropiophenone.
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Cyclocondensation: Reacting the α-bromo derivative with 4-amino-5-phenyl-1,2,4-triazole-3-thiol in ethanol under reflux with triethylamine catalysis .
The reaction proceeds via nucleophilic substitution at the α-carbon, followed by cyclization and dehydration. Yield optimization may require temperature control (70–80°C) and stoichiometric adjustments .
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N–H stretch (~3200 cm⁻¹), C=O (1685 cm⁻¹) , and asymmetric/symmetric NO₂ stretches (1520 cm⁻¹ and 1350 cm⁻¹) .
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¹H NMR: Aromatic protons appear as multiplets (δ 7.2–8.5 ppm), with distinct singlets for thiadiazine-CH₂ (δ 4.4–4.6 ppm) and pyrazole-CH (δ 9.1–9.2 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 337.4 (C₁₆H₁₁N₅O₂S).
Structural analogs demonstrate potent activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. For example, bis-triazolo-thiadiazine 6a exhibited IC₅₀ values of 0.39 μM (MCF-7) and 19.6 nM (EGFR inhibition), surpassing reference drugs like Erlotinib . The 3-nitrophenyl derivative likely shares these mechanisms:
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Caspase Activation: Induction of apoptosis via caspase-3/7 pathways.
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Kinase Inhibition: Dual targeting of EGFR and CDK-2, disrupting cell proliferation and survival .
Table 2: Comparative Antitumor Activity of Triazolo-Thiadiazines
*Predicted based on structural analogs .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The 3-nitrophenyl derivative is expected to exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) but limited aqueous solubility (~10 μg/mL), necessitating formulation strategies like nanosuspensions or prodrug approaches. Stability studies on analogs indicate decomposition <5% after 48 hours at 25°C.
ADME Profiling
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Absorption: High logP (~3.5) suggests good membrane permeability but potential P-glycoprotein efflux.
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Metabolism: Nitroreduction to amine derivatives may occur via hepatic CYP450 enzymes, requiring toxicity assessment of metabolites .
Applications in Medicinal Chemistry
The triazolo-thiadiazine scaffold is a privileged structure in drug discovery due to its versatility. Potential applications include:
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Targeted Cancer Therapy: Hybrid derivatives combining triazolo-thiadiazine with pyrazole or naphthoyl groups show enhanced kinase inhibition .
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Antimicrobial Agents: Preliminary data on analogs indicate activity against Gram-positive bacteria (MIC = 8–16 μg/mL).
Challenges and Future Directions
Synthetic Scalability
Current protocols suffer from moderate yields (65–85%) , necessitating catalyst optimization (e.g., microwave-assisted synthesis).
In Vivo Validation
While in vitro data are promising, pharmacokinetic studies in animal models are critical to assess bioavailability and toxicity.
Structure-Activity Relationships (SAR)
Systematic modification of the nitro group’s position and exploration of electron-withdrawing substituents (e.g., cyano, trifluoromethyl) could refine potency and selectivity.
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